Tris(2-cyanoethyl)phosphine
Description
Significance of Organophosphorus Compounds in Contemporary Chemistry
Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus-carbon bond, are fundamental to numerous areas of modern chemistry. Their importance stems from the unique properties of the phosphorus atom, including its variable oxidation states, multivalency, and ability to bind with metals. longdom.org These characteristics make them indispensable in fields ranging from medicinal and agricultural chemistry to industrial applications. longdom.orgtaylorandfrancis.com
In the realm of life sciences, organophosphorus compounds are integral to the structure of essential biomolecules like DNA, RNA, and adenosine (B11128) triphosphate (ATP), playing a critical role in energy transfer processes. wikipedia.org Their application extends to the development of pharmaceuticals, where they are incorporated into small molecule therapeutic agents and pro-drugs. longdom.org In agriculture, they have been widely used as the primary components in herbicides, insecticides, and pesticides. taylorandfrancis.comnih.gov Furthermore, organophosphorus compounds are crucial in materials science, serving as flame retardants and plasticizers in the manufacturing of polymers. wikipedia.org The versatility and functional importance of these compounds underscore their established role in both synthetic chemistry and chemical biology. longdom.org
Overview of Tertiary Phosphines as Versatile Chemical Entities
Within the broad family of organophosphorus compounds, tertiary phosphines (PR₃) represent a particularly versatile and widely studied subclass. rsc.org Characterized by a phosphorus atom bonded to three organic substituents, these molecules are renowned for their utility as ligands in transition metal catalysis. researchgate.net The electronic and steric properties of a tertiary phosphine (B1218219) can be finely tuned by modifying its organic groups, which in turn influences the reactivity and selectivity of the metal catalyst it is coordinated to. This tunability has been a major driver in the development of new phosphines for various catalytic applications. rsc.org
Tertiary phosphines are key players in numerous catalytic cycles for producing industrially significant compounds like alkenes, functional alcohols, and esters. researchgate.net Beyond their role as ligands, they also function as potent nucleophiles and organocatalysts in their own right. rsc.org The addition of tertiary phosphines to electron-deficient systems initiates a variety of important synthetic transformations, including the Morita–Baylis–Hillman and Rauhut–Currier reactions. rsc.org The development of chiral phosphines has further expanded their utility, enabling highly enantioselective syntheses of complex molecules. rsc.orgresearchgate.net
Historical Context and Emergence of Tris(2-cyanoethyl)phosphine as a Research Subject
This compound, commonly abbreviated as TCEP, emerged from the broader exploration of tertiary phosphines. Unlike many simple trialkylphosphines which are often pyrophoric or air-sensitive liquids, TCEP is a crystalline, air-stable solid. mdpi.com Its synthesis was developed from readily available starting materials, [P(CH₂OH)₄]Cl and acrylonitrile (B1666552), making it an accessible reagent for research. mdpi.com
Initially, TCEP found use in the photographic industry. bohrium.com However, its distinct properties, such as its air-stability and low basicity, soon attracted the attention of coordination chemists. bohrium.com Early research, dating back to the 1980s and 1990s, began to explore its behavior as a ligand. acs.orgacs.org These studies investigated the structure of TCEP itself and its coordination to various transition metals, including gold(I) and platinum(II). acs.orgacs.org A key finding from this early work was that TCEP is an effective ligand for stabilizing metals in low oxidation states and can support coordinatively unsaturated complexes. bohrium.com This foundational research established TCEP as a unique phosphine with properties that distinguished it from more traditional trialkyl- or triarylphosphines, paving the way for its broader application.
Scope and Research Trajectories of this compound
The research applications of this compound have expanded significantly since its initial characterization. Its unique combination of properties—water solubility, air stability, and strong reducing power—has made it a valuable tool in multiple chemical disciplines.
A primary area of application is in biochemistry and proteomics, where TCEP is widely used as a reducing agent for disulfide bonds. researchgate.net Unlike other reducing agents, it is odorless, stable in aqueous solutions, and selectively reduces disulfides over a wide pH range. This makes it particularly useful for preparing protein samples for techniques like gel electrophoresis and mass spectrometry.
In organometallic chemistry and catalysis, TCEP continues to be explored as a versatile ligand. bohrium.com It forms stable complexes with a variety of transition metals, including ruthenium, platinum, palladium, rhodium, and iridium. bohrium.comresearchgate.net Research has shown that TCEP can stabilize low-valent metal centers, a property attributed to the electron-withdrawing nature of the cyanoethyl groups. bohrium.com Furthermore, studies have investigated the synthesis of copper(I) complexes with TCEP, which have shown potential as antitumor agents. medchemexpress.com The ability of the cyano groups to participate in secondary coordination to the metal center adds another layer of complexity and interest to its coordination chemistry. acs.orgrsc.org Current and future research continues to build on these foundations, exploring TCEP in nanoparticle synthesis, bioconjugation reactions, and the development of novel catalytic systems. bohrium.commedchemexpress.com
Compound Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₂N₃P |
| Molecular Weight | 193.19 g/mol |
| CAS Number | 4023-53-4 |
| Appearance | Crystalline solid |
| IUPAC Name | 3-[bis(2-cyanoethyl)phosphanyl]propanenitrile |
| Solubility | Soluble in water |
Data sourced from PubChem CID 77639 and other chemical suppliers. nih.govstrem.comnippon-chem.co.jp
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation | Chemical Formula |
|---|---|---|
| This compound | TCEP | C₉H₁₂N₃P |
| Adenosine triphosphate | ATP | C₁₀H₁₆N₅O₁₃P₃ |
| Deoxyribonucleic acid | DNA | Not applicable |
| Ribonucleic acid | RNA | Not applicable |
| Gold(I) chloride | AuCl | AuCl |
| Platinum(II) chloride | PtCl₂ | PtCl₂ |
| Palladium | Pd | Pd |
| Rhodium | Rh | Rh |
| Iridium | Ir | Ir |
| Ruthenium | Ru | Ru |
| Copper(I) | Cu(I) | Cu⁺ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[bis(2-cyanoethyl)phosphanyl]propanenitrile | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZAMJVESILJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(CCC#N)CCC#N)C#N | |
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Molecular Formula |
C9H12N3P | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063268 | |
| Record name | 3,3′,3′′-Phosphinetriyltripropanenitrile | |
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Molecular Weight |
193.19 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-53-4 | |
| Record name | Tris(2-cyanoethyl)phosphine | |
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| Record name | Tris(2-cyanoethyl)phosphine | |
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| Record name | Propanenitrile, 3,3',3''-phosphinidynetris- | |
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| Record name | 3,3′,3′′-Phosphinetriyltripropanenitrile | |
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| Record name | Tris(2-cyanoethyl)phosphine | |
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| Record name | tris(2-cyanoethyl)phosphine | |
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Synthetic Methodologies and Derivative Preparation
Established Synthetic Pathways for Tris(2-cyanoethyl)phosphine
The primary route for synthesizing this compound involves the addition of phosphine (B1218219) (PH₃) to acrylonitrile (B1666552). This process, a classic example of hydrophosphination, can be achieved through various catalytic and non-catalytic methods.
Hydrophosphination Reactions: Principles and Specific Applications with Acrylonitrile
Hydrophosphination is a chemical reaction that involves the addition of a phosphorus-hydrogen (P-H) bond across an unsaturated carbon-carbon multiple bond. wikipedia.org This atom-economical process is a fundamental method for forming phosphorus-carbon bonds. wikipedia.orgbeilstein-journals.org In the context of this compound synthesis, the reaction is a Michael addition, where the nucleophilic phosphine attacks the electron-deficient β-carbon of acrylonitrile, an α,β-unsaturated nitrile. wikipedia.org
The general reaction is as follows: PH₃ + 3 CH₂=CHCN → P(CH₂CH₂CN)₃
This reaction can proceed without a catalyst, but it is often slow. acs.org Base catalysis is commonly employed to deprotonate the phosphine, increasing its nucleophilicity and facilitating the addition to Michael acceptors like acrylonitrile. wikipedia.org The reaction proceeds stepwise, with the initial addition forming (2-cyanoethyl)phosphine, followed by a second addition to yield bis(2-cyanoethyl)phosphine (B1606479), and finally the desired tertiary phosphine product, this compound. acs.org
Catalytic Approaches in this compound Synthesis
To enhance reaction rates and selectivity, various catalytic systems have been developed. Late transition metal complexes are particularly effective for the hydrophosphination of acrylonitrile. wikipedia.org Platinum, palladium, and nickel complexes have been shown to be competent catalysts for this transformation. acs.org
The catalytic mechanism often involves the oxidative addition of the P-H bond of phosphine to a low-valent metal center, forming a metal-hydrido-phosphido intermediate. acs.orgacs.org This is followed by the insertion of the acrylonitrile molecule into the metal-phosphorus bond. acs.orgacs.org Subsequent reductive elimination of the resulting alkyl group with the hydride ligand regenerates the catalyst and releases the product. An alternative pathway involves the insertion of the alkene into the M-P bond of a metal phosphido complex, followed by C-H reductive elimination. acs.orgacs.org
Studies by Glueck and colleagues have extensively investigated platinum-catalyzed acrylonitrile hydrophosphination, using complexes such as Pt(diphos)(CH₂=CHCN) as catalyst precursors. acs.orgacs.org These systems have been shown to catalyze the addition of P-H bonds under milder conditions than uncatalyzed reactions. acs.org Nickel complexes have also been reported as effective catalysts for the hydrophosphination of acrylonitrile with PH₃. acs.org
| Catalyst Type | Example Catalyst Precursor | Proposed Mechanism Step | Reference |
| Platinum(0) | [Pt(norbornene)₃] | Oxidative addition of P-H bond | acs.org |
| Platinum(II) | Pt(diphos)(CH₂=CHCN) | Insertion of acrylonitrile into Pt-P bond | acs.orgacs.org |
| Nickel(0) | Tris(phosphino) Ni complexes | Oxidative addition of P-H bond | acs.org |
| Base Catalyst | Potassium Hydroxide (KOH) | Deprotonation of PH₃ | wikipedia.org |
Optimization of Reaction Conditions and Yield
The yield of this compound is highly dependent on the reaction conditions. In uncatalyzed or base-catalyzed systems, controlling the stoichiometry and temperature is crucial to prevent the formation of primary and secondary phosphine byproducts. acs.org The enhanced reactivity of the intermediate phosphines compared to PH₃ often leads to the preferential formation of the tertiary phosphine, P(CH₂CH₂CN)₃. acs.org
In metal-catalyzed reactions, factors such as the choice of metal, the ligand environment, solvent, and temperature play significant roles. For instance, platinum(0) complexes have been identified as highly efficient catalysts for the reaction of bis(2-cyanoethyl)phosphine with acrylonitrile to produce this compound. rsc.org The kinetics of these catalytic reactions can be complex, sometimes exhibiting a dependency on the concentration of the product itself. rsc.org Alternative synthetic routes, such as using tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) instead of the highly toxic phosphine gas, have been explored, though this can lead to challenges in product purification. yacooscience.comgoogle.com Maintaining a pH between 7 and 9 is critical in THPC-based syntheses to minimize the formation of phosphine oxide byproducts.
Synthesis of this compound Derivatives
This compound is a versatile precursor for the synthesis of other important organophosphorus compounds, primarily through oxidation of the phosphorus center or hydrolysis of the nitrile groups.
Generation of Phosphine Oxides, Sulfides, and Selenides
The trivalent phosphorus atom in this compound is readily oxidized to the pentavalent state. The corresponding phosphine oxide, sulfide (B99878), and selenide (B1212193) derivatives are prepared by reacting this compound with suitable chalcogen-transfer reagents. bohrium.comresearchgate.net
This compound oxide (P(O)(CH₂CH₂CN)₃) is typically synthesized by reacting the parent phosphine with an oxidizing agent, such as hydrogen peroxide or air. bohrium.com
This compound sulfide (P(S)(CH₂CH₂CN)₃) is prepared by heating a mixture of this compound and elemental sulfur, often in a solvent like benzene. acs.orgontosight.ai
This compound selenide (P(Se)(CH₂CH₂CN)₃) is synthesized similarly, by reacting the phosphine with elemental selenium. bohrium.comresearchgate.net
These derivatives have been characterized spectroscopically and by X-ray crystallography, providing insights into their molecular structures and vibrational properties. bohrium.comresearchgate.net The addition of the chalcogen atom has been noted to decrease the ligand effectiveness of the cyano-nitrogen atoms compared to the parent phosphine. bohrium.com
| Derivative | Reagent | General Reaction | Reference |
| Phosphine Oxide | Oxidizing Agent (e.g., H₂O₂) | P(CH₂CH₂CN)₃ + [O] → P(O)(CH₂CH₂CN)₃ | bohrium.com |
| Phosphine Sulfide | Elemental Sulfur (S₈) | 8 P(CH₂CH₂CN)₃ + S₈ → 8 P(S)(CH₂CH₂CN)₃ | acs.orgontosight.ai |
| Phosphine Selenide | Elemental Selenium (Se) | P(CH₂CH₂CN)₃ + Se → P(Se)(CH₂CH₂CN)₃ | bohrium.comresearchgate.net |
Preparation of Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) via Hydrolysis
One of the most significant derivatives of this compound is Tris(2-carboxyethyl)phosphine (TCEP), a widely used water-soluble and odorless reducing agent in biochemistry. sigmaaldrich.comguidechem.comwikipedia.org TCEP is synthesized via the acid-catalyzed hydrolysis of the three cyanoethyl groups of this compound. sigmaaldrich.comwikipedia.orgharvard.edu
The reaction is typically carried out by refluxing this compound in concentrated aqueous hydrochloric acid (HCl). yacooscience.comharvard.edu This process converts the nitrile (-CN) functional groups into carboxylic acid (-COOH) groups, yielding TCEP, which is usually isolated as its hydrochloride salt (TCEP·HCl). yacooscience.comharvard.edu
P(CH₂CH₂CN)₃ + 3 H₂O + 3 HCl + 3 H₂O → P(CH₂CH₂COOH)₃·HCl + 3 NH₄Cl
This synthetic route provides a convenient and large-scale preparation method for TCEP from the commercially available this compound. harvard.edu TCEP is valued for its ability to selectively reduce disulfide bonds in proteins and peptides under aqueous conditions. sigmaaldrich.comharvard.edu
Alkylation Reactions Leading to Phosphonium (B103445) Salts
The phosphorus atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to react with alkyl halides via a bimolecular nucleophilic substitution (SN2) mechanism to furnish quaternary phosphonium salts. youtube.com This quaternization reaction is a fundamental process in organophosphorus chemistry, and for TCEP, it provides a pathway to a range of charged derivatives.
The reaction is typically efficient and clean, often resulting in high yields of the desired phosphonium salt. youtube.com The general procedure involves combining this compound with an appropriate alkyl halide in a suitable solvent, such as toluene (B28343) or benzene, and heating the mixture. youtube.com The resulting phosphonium salt, being ionic, often precipitates from the non-polar solvent and can be isolated by filtration. youtube.com The reactivity of the alkyl halide follows the expected trend for SN2 reactions, with the ease of reaction increasing from alkyl chlorides to bromides to iodides, reflecting the leaving group ability of the halide. thieme-connect.de While primary alkyl halides are most commonly used, secondary halides can also react under more forcing conditions. youtube.comthieme-connect.de
A key application of this alkylation is the synthesis of asymmetric phosphines. By reacting TCEP with an alkyl halide (RX) to form the phosphonium salt [RP(CH₂CH₂CN)₃]⁺X⁻, subsequent treatment with a strong base can lead to the elimination of an acrylonitrile molecule and the formation of a tertiary phosphine, R-P(CH₂CH₂CN)₂. This process can be repeated with a different alkylating agent (R'X) to introduce a second, different alkyl group, ultimately leading to asymmetric phosphines of the type RR'P(CH₂CH₂CN).
Below is a data table summarizing representative alkylation reactions of TCEP.
Other Functionalization Strategies
Beyond alkylation, this compound can be chemically modified through several other reaction pathways, leading to derivatives with distinct properties and applications. These strategies include hydrolysis of the nitrile groups, oxidation of the phosphorus atom, and formation of chalcogenide adducts.
Hydrolysis to Tris(2-carboxyethyl)phosphine (TCEP-HCl)
One of the most significant functionalization reactions of TCEP is the acid-catalyzed hydrolysis of its three nitrile groups to carboxylic acid groups. Refluxing TCEP in aqueous hydrochloric acid results in the formation of tris(2-carboxyethyl)phosphine hydrochloride, commonly known as TCEP-HCl. cephamls.comindiamart.comacs.org This derivative retains the phosphine core but is highly water-soluble and is a widely used reducing agent in biochemistry for cleaving disulfide bonds in proteins. cephamls.comindiamart.combraveds.com
Oxidation and Chalcogenide Formation
The phosphorus (III) center of TCEP is susceptible to oxidation. Reaction with an oxidizing agent like hydrogen peroxide in glacial acetic acid yields this compound oxide. iucr.org In this derivative, the phosphorus is in the +5 oxidation state, and its nucleophilicity is diminished.
Similarly, TCEP can react with elemental sulfur or selenium to form the corresponding this compound sulfide and this compound selenide. iucr.orgresearchgate.net These reactions are typically carried out by heating TCEP with the chalcogen in a solvent like toluene. iucr.org The addition of an oxygen, sulfur, or selenium atom to the phosphorus center significantly alters the electronic properties and coordination chemistry of the molecule. researchgate.netrsc.org
The table below summarizes these key functionalization strategies.
Elucidation of Reactivity and Reaction Mechanisms
Nucleophilic Reactivity of the Phosphorus Center
The phosphorus atom in Tris(2-cyanoethyl)phosphine serves as the locus of its nucleophilic reactivity. The presence of three electron-withdrawing cyanoethyl groups modulates the electron density on the phosphorus, making it a "soft" nucleophile. This characteristic dictates its reaction patterns, particularly its high affinity for soft electrophiles like disulfide bonds and its role in various reduction reactions.
The reduction of disulfide bonds by TCEP is a cornerstone of its application in biochemistry and organic synthesis. This reaction proceeds through a well-defined mechanistic pathway initiated by the nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide linkage. This initial step, an S_N2-type displacement, results in the formation of a phosphonium (B103445) thiolate intermediate.
The reaction can be summarized in the following steps:
Nucleophilic Attack: TCEP attacks the disulfide bond.
Intermediate Formation: A phosphonium thiolate is formed.
Hydrolysis: The intermediate is hydrolyzed to release the first thiol.
Final Hydrolysis: The remaining phosphorus intermediate is hydrolyzed to release the second thiol and form TCEP=O.
| Reactant | Product(s) | Key Intermediate |
| R-S-S-R' + TCEP + H₂O | R-SH + R'-SH + TCEP=O | [R-S-P(CH₂CH₂CN)₃]⁺ SR'⁻ |
The nucleophilicity of TCEP extends to the reduction of various heteroatom-containing functional groups. These deoxygenation and reduction reactions are characterized by the transfer of an oxygen or nitrogen atom from the substrate to the phosphine (B1218219), resulting in the formation of the highly stable TCEP oxide.
Sulfoxides: TCEP can deoxygenate sulfoxides to the corresponding sulfides. The reaction is initiated by a nucleophilic attack of the phosphorus on the sulfoxide (B87167) oxygen.
N-oxides: Aromatic N-oxides, such as pyridine-N-oxides, are readily reduced to their parent heterocycles by TCEP.
Azides: TCEP is a key reagent in the Staudinger reaction, where it reduces azides to primary amines. The reaction proceeds through a phosphazide (B1677712) intermediate, which upon loss of dinitrogen gas and subsequent hydrolysis, yields the amine and TCEP oxide. This reaction is highly chemoselective and is widely employed in bioconjugation chemistry.
| Functional Group | Substrate Example | Product Example |
| Sulfoxide | Dimethyl sulfoxide | Dimethyl sulfide (B99878) |
| N-oxide | Pyridine-N-oxide | Pyridine |
| Azide | Phenyl azide | Aniline |
The reactivity of TCEP towards carbonyl compounds is generally limited due to the reduced nucleophilicity of the phosphorus center compared to trialkylphosphines. However, in specific cases, such as with highly activated carbonyls or α,β-unsaturated systems, TCEP can participate in reactions. For instance, it can undergo Michael addition to electron-deficient alkenes. It has been reported that TCEP can react with aldehydes in the presence of silylating agents, although this is not a common application.
Role in Azide-Alkyne Cycloaddition Reactions
TCEP plays a crucial, albeit indirect, role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". The active catalyst for this reaction is copper in the +1 oxidation state. In aqueous media, Cu(I) is susceptible to oxidation to the inactive Cu(II) state. TCEP serves as a convenient and efficient reducing agent to maintain the copper catalyst in its active Cu(I) form. It readily reduces Cu(II) ions to Cu(I) in situ, ensuring the smooth progress of the cycloaddition. Its water solubility and lack of interference with the catalytic cycle make it a preferred reducing agent over others like sodium ascorbate (B8700270) in many biological applications.
Mechanistic Investigations of Decomposition Pathways
While TCEP is valued for its stability, particularly its resistance to air oxidation, it is not indefinitely stable, especially under certain pH conditions. Understanding its decomposition pathways is critical for its effective use and storage.
The primary decomposition route for TCEP in aqueous solution is through a retro-Michael-type elimination of acrylonitrile (B1666552). This process is base-catalyzed and involves the deprotonation of the carbon atom alpha to the cyano group, followed by the elimination of the phosphine moiety. The rate of this decomposition is significantly accelerated at higher pH values. This elimination can occur sequentially, leading to the formation of phosphines with two or one cyanoethyl groups, and ultimately, phosphine itself. The liberated acrylonitrile is a reactive species and can potentially engage in side reactions with other nucleophiles present in the system.
| Condition | Decomposition Product(s) | Mechanism |
| Basic pH | Acrylonitrile + Bis(2-cyanoethyl)phosphine (B1606479) | Retro-Michael Elimination |
| Neutral/Acidic pH | Stable | - |
Interactions with Specific Reagents and Substrates
This compound (TCEP) is a widely utilized reducing agent in protein chemistry, valued for its efficacy in cleaving disulfide bonds without the need for removal prior to certain subsequent reactions. However, extensive research has demonstrated a significant and direct reaction between TCEP and maleimide (B117702), a common reagent for thiol alkylation in bioconjugation. thermofisher.comacs.orgbath.ac.uk This interaction has critical implications for the efficiency and outcome of protein modification strategies.
Contrary to some early assumptions that TCEP was compatible with maleimides, it is now well-established that these phosphines are reactive toward maleimide functional groups. acs.orgnih.gov The reaction between TCEP and a maleimide does not result in the reduction of the maleimide's double bond in the same way that another phosphine, Tris(3-hydroxypropyl)phosphine (THPP), reduces it to a succinimide. bath.ac.uk Instead, TCEP reacts with maleimide via a nucleophilic attack to form a highly stable phosphonium ylide adduct. acs.orgbath.ac.ukrsc.org This ylene product is resistant to subsequent nucleophilic attack by thiols, meaning its formation effectively consumes the maleimide, rendering it unavailable for the intended conjugation with cysteine residues. bath.ac.uk
The rate of this side reaction is significant enough to compete with the desired maleimide-thiol conjugation, especially under typical bioconjugation conditions (neutral to slightly basic pH). bath.ac.uknih.gov This competition can lead to substantially lower yields in labeling and cross-linking procedures. acs.org Consequently, it is now a common recommendation to remove TCEP after disulfide reduction and before the introduction of a maleimide reagent to prevent this non-productive consumption of the alkylating agent. thermofisher.combroadpharm.com The reaction is so efficient that TCEP can be used intentionally to quench, or scavenge, residual maleimide in a reaction mixture. herzfonds.at
Interestingly, the stable ylide formed from the TCEP-maleimide reaction, initially considered just a problematic side product, has been explored for its own synthetic utility. rsc.org Researchers have harnessed this reactivity in Wittig-type bioconjugation, using the TCEP-derived ylides formed in situ from maleimides to react with aldehyde-tagged proteins, thus creating a novel conjugation strategy. rsc.org
The table below summarizes key findings regarding the reaction between TCEP and maleimide derivatives.
| Maleimide Derivative | Reaction Conditions | Product | Key Observation | Source |
| N-ethylmaleimide | Aqueous buffer | Ylene adduct | The reaction between TCEP and N-ethylmaleimide produces a stable ylene. | nih.gov |
| Maleimide | General bioconjugation conditions (pH ~7-8) | Stable ylene adduct | TCEP reacts rapidly with maleimide, forming a product that does not react with thiols. This reaction reduces conjugation efficiency. | bath.ac.uk |
| N-benzylmaleimide | Aqueous DMSO, with catalytic triethylamine | Phosphonium ylide | The ylide can be formed and then used in a subsequent Wittig reaction with aldehyde-tagged proteins. | rsc.org |
| General Maleimides | Protein labeling protocols | Ylene adduct | The presence of TCEP inhibits maleimide labeling of protein thiols. | thermofisher.comresearchgate.net |
| d5-N-ethylmaleimide | Aqueous buffer (pH 7) | TCEP-d5-NEM adduct (m/z 382) | TCEP effectively scavenges residual maleimide. | herzfonds.at |
Coordination Chemistry and Ligand Design
Tris(2-cyanoethyl)phosphine as a Ligand in Transition Metal Complexes
This compound, P(CH₂CH₂CN)₃, is a crystalline, air-stable tertiary alkylphosphine, a characteristic that sets it apart from many other trialkylphosphines. mdpi.com This stability, coupled with its commercial availability, has contributed to its widespread use in forming strong metal-phosphorus bonds with various transition metals, including platinum, palladium, rhodium, iridium, and ruthenium. mdpi.combohrium.com The coordination chemistry of TCEP is marked by its ability to stabilize low-valent metal centers and coordinatively unsaturated species. bohrium.com
Ligand Properties: Sigma-Donation and Pi-Acceptance Characteristics
Like other phosphines, TCEP functions as a ligand primarily through the donation of the lone pair of electrons on the phosphorus atom to a metal center, forming a sigma (σ) bond. umb.edu The strength of this σ-donation is a key factor in the stability of the resulting metal complexes. researchgate.net While alkylphosphines are generally considered good σ-donors, the electronic properties of TCEP are influenced by the electron-withdrawing nature of the three cyanoethyl groups. umb.edumanchester.ac.uk This electronic effect modulates the basicity of the phosphine (B1218219). dtic.mil
Steric and Electronic Influences on Coordination Geometry
The steric and electronic properties of a ligand play a pivotal role in dictating the coordination number and geometry of the resulting metal complex. manchester.ac.ukunits.it TCEP possesses a relatively small Tolman cone angle of 132°, which is a measure of its steric bulk. mdpi.com This modest steric demand allows for the formation of complexes with varying coordination numbers that might be inaccessible to bulkier phosphine ligands. mdpi.combohrium.com
Copper(I) Complexes
This compound has proven to be a particularly effective ligand for the stabilization of copper(I) complexes. The soft nature of the phosphine donor atom complements the soft character of the Cu(I) ion, leading to the formation of stable coordination compounds. These complexes have been investigated for various applications, including their potential as bioactive materials. researchgate.netresearchgate.net
Synthesis and Structural Characterization of Homoleptic and Heteroleptic Copper(I) Complexes
Both homoleptic and heteroleptic copper(I) complexes featuring TCEP have been synthesized and characterized. Homoleptic complexes are those in which all ligands are identical, such as [Cu(TCEP)₂]⁺. researchgate.net Heteroleptic complexes, on the other hand, contain a mixture of different ligands. researchgate.netnih.gov
The synthesis of these complexes often involves the reaction of a copper(I) salt, such as [Cu(CH₃CN)₄]⁺, or a copper(II) salt that is reduced in situ, with the TCEP ligand in an appropriate solvent like acetone (B3395972) or acetonitrile. researchgate.netmdpi.com The resulting complexes can be mononuclear or polynuclear, depending on the reaction conditions and the stoichiometry of the reactants. researchgate.netrsc.org
X-ray crystallography has been a crucial technique for the structural elucidation of these complexes, revealing details about bond lengths, bond angles, and coordination geometries. researchgate.net In many of these complexes, the copper(I) ion adopts a distorted tetrahedral geometry. researchgate.net
| Complex Type | Example | Synthesis Method | Coordination Geometry |
| Homoleptic | [Cu(TCEP)₂]⁺ | Reaction of a Cu(I) precursor with TCEP | Often tetrahedral |
| Heteroleptic | [Cu(TCEP)(diimine)X] | Reaction of a Cu(I) salt with TCEP and a diimine ligand | Distorted tetrahedral |
Role of Ancillary Ligands (e.g., Bis(azolyl)borates, Poly(pyrazolyl)methanes, Diimines like 1,10-phenanthroline (B135089), 2,2'-bipyridine)
Common classes of ancillary ligands used in conjunction with TCEP include:
Diimines: Ligands such as 1,10-phenanthroline (phen) and 2,2'-bipyridine (B1663995) (bpy) are frequently employed. researchgate.netdoi.org These bidentate N-donor ligands coordinate to the copper(I) ion, often resulting in four-coordinate, distorted tetrahedral complexes. researchgate.net The use of diimine ligands can help to stabilize the copper(I) complex and prevent its dissociation in solution. researchgate.net
Poly(pyrazolyl)borates and -methanes: Tridentate ligands like tris(pyrazolyl)borates ([HB(pz)₃]⁻) and tris(pyrazolyl)methanes have been used to create '3+1' type heteroleptic complexes with TCEP. nih.govresearchgate.net These scorpionate ligands occupy three coordination sites, with the TCEP ligand occupying the fourth.
The choice of ancillary ligand can have a significant impact on the properties of the resulting complex. For example, the steric bulk of the ancillary ligand can influence the coordination geometry, while its electronic properties can modulate the redox potential of the copper center. sjsu.edumdpi.com
Redox Stability and Dissociation Dynamics in Solution
The stability of copper(I) complexes in solution is a critical factor for their practical applications. Copper(I) can be susceptible to oxidation to the more stable copper(II) state. The coordination environment provided by the ligands plays a crucial role in protecting the Cu(I) center from oxidation. nih.gov The strong σ-donating and moderate π-accepting nature of TCEP contributes to the stabilization of the copper(I) oxidation state.
Polymeric Architectures Involving this compound as a Bridging Ligand
This compound (TCEP), with its phosphorus donor atom and three pendant nitrile groups, possesses the structural attributes to act as a bridging ligand, connecting metal centers to form extended polymeric architectures. This capability is notably demonstrated in the solid-state chemistry of its metal complexes.
One of the most distinct examples is the solid-state polymerization of dibromobis[this compound]nickel(II), [NiBr2(TCEP)2]. This reaction is described as "triply-specific," highlighting the high degree of control and predictability in the formation of the polymeric structure from the crystalline monomer. brandeis.edu
Similarly, mercury(II) halides form polymeric chains with TCEP. The complex with the formula [{HgCl2[P(CH2CH2CN)3]}n] features a structure where nearly linear Cl–Hg–P(CH2CH2CN)3 units are linked by bridging chlorine atoms, creating single-chain polymers. rsc.org In this arrangement, the TCEP ligand coordinates to the mercury center through its phosphorus atom, while the bridging halides link adjacent mercury atoms. Another example involves a mercury-dmit-dppe complex, which unexpectedly forms a one-dimensional coordination polymer. scispace.com This framework architecture arises from bidentate phosphine ligands bridging between the mercury centers, a preference driven by mercury's tendency to adopt a tetrahedral coordination geometry. scispace.com
These examples underscore the utility of TCEP in constructing coordination polymers, where the interplay between the phosphine coordination and the potential bridging capability of other ligands (like halides) or the nitrile groups themselves can lead to diverse structural motifs.
Gold(I) Complexes: Synthetic Approaches and Structural Motifs
The coordination chemistry of this compound with gold(I) has been explored, revealing distinct structural characteristics. The synthesis of gold(I) complexes with TCEP typically involves the reaction of a gold(I) precursor with the phosphine ligand.
Key synthesized complexes include (TCEP)AuCl (1) and [(TCEP)2Au]Cl (2). acs.org The synthesis of complex 1 can be achieved by reacting TCEP with a gold(I) chloride source. acs.org Complex 2 is formed through the reaction of TCEP with an appropriate gold(I) salt, resulting in a cationic complex with a chloride counter-ion. acs.org
X-ray crystallographic analysis of [(TCEP)2Au]Cl reveals a fascinating structure. The gold(I) center is linearly coordinated to two phosphorus atoms from the TCEP ligands, with an Au-P distance of 2.314(2) Å. acs.org A significant feature of this complex is the encapsulation of the Au(I) center by the six cyano groups from the two TCEP ligands. The cation exhibits S6 point group symmetry, with an average nonbonding Au(I)---N distance of 3.579(3) Å. acs.org
An interesting aspect of TCEP's reactivity with gold(I) is observed in its reaction with AuCN. Unlike other phosphines such as tri(cyclohexyl)phosphine, which form neutral monomeric species like [(cyclohexyl)3PAuCN], TCEP undergoes ligand disproportionation. iucr.org This leads to the formation of an ionic complex, [(TCEP)2Au][Au(CN)2], both in solution and in the solid state. iucr.org This behavior highlights the influence of the cyanoethyl arms on the coordination chemistry and stability of the resulting gold(I) complexes.
Ruthenium(II) Complexes: Coordination Modes and Reactivity
The coordination chemistry of this compound with ruthenium is less explored compared to other transition metals like palladium and gold, but several key ruthenium(II) complexes have been synthesized and characterized. mdpi.com TCEP primarily acts as a P-donor ligand, forming stable complexes with Ru(II) centers. bohrium.com
A notable example is the synthesis of [RuCl2{P(CH2CH2CN)3}(η6-p-cymene)]. mdpi.com This complex is prepared via a bridge-splitting reaction of the dimeric precursor [RuCl2(η6-p-cymene)]2 with TCEP in refluxing ethanol. mdpi.comresearchgate.net The resulting salmon-red product is poorly soluble in the reaction medium. mdpi.comresearchgate.net
Single-crystal X-ray diffraction analysis of this complex revealed a distorted octahedral geometry around the ruthenium atom. mdpi.comresearchgate.net The ruthenium center is coordinated to the p-cymene (B1678584) ligand in an η6 fashion, two chloride ligands, and the phosphorus atom of the TCEP ligand. mdpi.comresearchgate.net
Other Metal Complexation Studies (e.g., Mercury(II), Osmium Clusters)
Beyond gold and ruthenium, this compound forms complexes with a variety of other metals, including mercury and osmium, leading to diverse and complex structures.
Mercury(II) Complexes
TCEP reacts with mercury(II) halides (HgX₂, where X = Cl, Br, I) to form complexes with 1:1 or 1:2 stoichiometry, [HgX₂{P(CH₂CH₂CN)₃}m] (m = 1 or 2). rsc.org The nature of the resulting structure is highly dependent on this stoichiometry.
[HgBr₂{P(CH₂CH₂CN)₃}₂]·Me₂CO : This 1:2 complex is monomeric. The mercury atom is coordinated to two bromide ions and the phosphorus atoms of two TCEP ligands. rsc.org
[{HgCl₂[P(CH₂CH₂CN)₃]}n] : In contrast, the 1:1 chloro-complex adopts a polymeric structure. The structure consists of single chains of almost linear Cl–Hg–P(CH₂CH₂CN)₃ units linked by bridging chlorine atoms. rsc.org
Far-infrared studies and the geometry of these complexes indicate that TCEP acts as a strong σ-donor ligand, comparable in its interaction with mercury(II) halides to triethylphosphine. rsc.org
Osmium Cluster Complexes
TCEP has also been incorporated into complex heterometallic osmium clusters, particularly those involving mercury. Treatment of the activated cluster [Os₃(CO)₁₀(NCMe)₂] with organomercury halides leads to the formation of osmium-mercury mixed-metal clusters. nih.gov
[{Os₃(CO)₁₀(μ-Cl)}₂(μ₄-Hg)] : This cluster features a central mercury atom that simultaneously bridges two {Os₃(CO)₁₀(μ-Cl)} units in a wingtip fashion. nih.gov
[{Os₃(CO)₁₀(μ-Cl)}₂{μ-HgOs(CO)₄}₂] : This compound is a remarkable decanuclear osmium-mercury framework. It possesses a central linear Hg-{Os(CO)₄}₂-Hg backbone, with the two Os(CO)₄ fragments in a staggered conformation. nih.gov This complex is thermally unstable and converts to cis-[Os(CO)₄{(μ-Hg)Os₃(CO)₁₀(μ-Cl)}₂] by extruding a carbonyl moiety. nih.gov
These studies demonstrate TCEP's role in the assembly of complex, high-nuclearity clusters, where it functions as a stabilizing ligand for the osmium framework.
Ligand Behavior of this compound Chalcogenides (Oxides, Sulfides, Selenides)
The chalcogenide derivatives of this compound, namely the oxide (TCEP=O), sulfide (B99878) (TCEP=S), and selenide (B1212193) (TCEP=Se), exhibit significantly different ligand behavior compared to the parent phosphine. bohrium.comrsc.orgresearchgate.net The synthesis of these compounds typically involves the reaction of TCEP with an appropriate oxidizing agent, sulfur, or selenium. bohrium.comontosight.ai
A primary finding is that the addition of an oxygen, sulfur, or selenium atom to the phosphorus center has a pronounced deactivating effect on the donor abilities of the cyano-nitrogen atoms. bohrium.comrsc.orgresearchgate.net Consequently, the oxide, and particularly the sulfide and selenide, are much less effective ligands than TCEP itself. bohrium.comrsc.orgresearchgate.net This deactivation limits their utility in forming complexes where coordination through the nitrile nitrogen is desired.
Vibrational spectroscopy provides key insights into the structure and bonding of these chalcogenides. bohrium.comrsc.orgresearchgate.net Analysis of their crystal vibrational spectra reveals information about their molecular symmetries. bohrium.comrsc.org A notable observation is the large difference of 161 cm⁻¹ between the P=S stretching frequency (ν(PS)) in TCEP=S and the P=Se stretching frequency (ν(PSe)) in TCEP=Se. bohrium.comrsc.orgresearchgate.net This difference is much greater than what is typically observed for other tertiary phosphine sulfides and selenides, suggesting that the P-Se stretch in TCEP=Se may be significantly affected by interactions with skeletal bending modes. bohrium.comrsc.orgresearchgate.net
The crystal structure of this compound oxide (TCEP=O) has been determined by X-ray diffraction. It crystallizes in the rhombohedral space group R3c, with the molecule exhibiting threefold symmetry along the P-O bond. brandeis.edu
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. creative-biostructure.com For Tris(2-cyanoethyl)phosphine (TCEP), both phosphorus-31 (³¹P) and proton/carbon-13 (¹H/¹³C) NMR provide critical insights.
³¹P NMR Chemical Shifts and Coupling Constants
The ³¹P nucleus, with a natural abundance of 100% and a spin of 1/2, is highly amenable to NMR studies, offering a direct probe into the electronic environment of the phosphorus atom. wikipedia.org The ³¹P NMR spectrum of free TCEP in solution typically exhibits a single resonance, with reported chemical shifts varying slightly depending on the solvent and conditions. For instance, a chemical shift of -15.7 ppm has been reported. rsc.org In another study, the free ligand TCEP showed a ³¹P chemical shift at 16.49 ppm. researchgate.net The hydrochloride salt of TCEP (TCEP·HCl) also shows a characteristic ³¹P NMR signal. researchgate.net
Upon coordination to a metal center or oxidation, the ³¹P chemical shift undergoes significant changes, providing valuable information about the nature of the interaction. For example, when TCEP reacts with selenocystine (B224153), a new peak corresponding to TCEP=Se appears at 42.3 ppm, in addition to the peak for TCEP=O at 56.8 ppm. rsc.org The formation of a homoleptic gold(I) complex, [Au(TCEP)₂]⁺, results in a downfield shift to 40.17 ppm. researchgate.net Similarly, reaction with cisplatin (B142131) leads to new signals in the ³¹P NMR spectrum, indicating the formation of TCEP-platinum adducts. rsc.org
Coupling constants between ³¹P and other nuclei, such as selenium-77 (B1247304) (⁷⁷Se), can also be observed. The ¹J(⁷⁷Se-³¹P) coupling constant provides direct evidence for the formation of a P-Se bond. rsc.org
| Compound/Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| TCEP | - | -15.7 | rsc.org |
| TCEP | D₂O | 16.49 | researchgate.net |
| TCEP=O | - | 56.8 | rsc.org |
| TCEP=Se | - | 42.3 | rsc.org |
| [Au(TCEP)₂]⁺ | D₂O | 40.17 | researchgate.net |
| TCEP (in reaction with cisplatin) | D₂O, pH 2.0 | -8 to -12 (complex pattern) | rsc.org |
¹H and ¹³C NMR for Ligand Conformation and Dynamics
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the TCEP ligand, including its conformation and dynamics in solution. copernicus.orgcopernicus.org The ¹H NMR spectrum of TCEP shows characteristic signals for the methylene (B1212753) protons of the cyanoethyl groups. rsc.org The coupling between protons and the phosphorus nucleus can often be observed, providing further structural information. For instance, phosphorus-decoupled ¹H NMR spectra can simplify the analysis by removing these couplings. rsc.org
The conformation of the cyanoethyl chains can be inferred from the NMR data. researchgate.net In the solid state, TCEP has been shown to exist in different conformations, and these conformational preferences can influence the NMR spectra in solution. researchgate.netresearchgate.net
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the cyanoethyl groups are sensitive to their local environment. najah.edu
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹³C | PCH₂ | 26.20 (multiplet) | najah.edu |
Mass Spectrometry for Ligand and Complex Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of TCEP and its complexes. nih.govnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique particularly well-suited for analyzing polar and thermally labile compounds like TCEP and its metal complexes. libretexts.orgdtic.mil In positive ion mode, TCEP can be observed as the protonated molecule [TCEP+H]⁺. For example, a signal at m/z 251.07 has been assigned to this species. researchgate.net ESI-MS is also highly effective for characterizing metal complexes of TCEP. The formation of complexes such as [M(TCEP)]⁺, where M is an alkali metal or transition metal cation, has been observed. rsc.org For instance, the gold(I) complex [Au(TCEP)₂]⁺ has been identified by a signal at m/z 697.01. researchgate.net
The technique can also be used to study the reactivity of TCEP. The reaction of TCEP with selenocystine to form TCEP=Se has been confirmed by the observation of a peak at m/z 329.25. rsc.org Furthermore, ESI-MS has been used to characterize the products of the reaction between TCEP and cisplatin, revealing the formation of various platinum-containing species. rsc.org
Laser Ablation Fourier Transform Ion Cyclotron Resonance (LA-FTICR)
LA-FTICR is a high-resolution mass spectrometry technique that can provide highly accurate mass measurements, facilitating unambiguous elemental composition determination. nih.gov This technique has been employed to study the interaction of TCEP with various metal cations. rsc.org In these experiments, a laser is used to ablate a solid sample containing TCEP and a metal salt, generating ions in the gas phase which are then analyzed by the FTICR mass spectrometer. nih.gov
LA-FTICR studies have shown that TCEP can form complexes of the type [M(TCEP)]⁺ with alkali metals (like H) and transition metals such as Cu, Ag, Co, and Ni. rsc.org The high resolution of FTICR-MS allows for the differentiation of species with very similar masses. The technique also reveals fragmentation pathways of the metal complexes, such as the loss of acrylonitrile (B1666552). rsc.org In negative-ion mode, LA-FTICR spectra can show the formation of metal-cyanide cluster anions, indicating that the cyano groups of TCEP can also participate in coordination or reactions. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environments. horiba.com
For TCEP, the most characteristic vibrational mode is the stretching of the nitrile (C≡N) group. In the FT-IR spectrum, this typically appears as a sharp band around 2244-2255 cm⁻¹. researchgate.net The exact position and splitting of this band can be influenced by intermolecular interactions and the conformation of the cyanoethyl chains. researchgate.netrsc.org For instance, in the solid state, intermolecular dipole-dipole interactions between the cyano groups can lead to splitting of the ν(CN) band. researchgate.net
The P-C stretching modes of TCEP are observed in the region of 650-740 cm⁻¹. researchgate.net Upon oxidation of the phosphorus atom, new strong bands corresponding to the P=O, P=S, or P=Se stretching vibrations appear in the spectra. researchgate.netbohrium.com For example, the P=O stretch in TCEP oxide is found around 1161 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information to FT-IR. horiba.com The symmetric vibrations are often more intense in the Raman spectrum. The ν(CN) stretching vibration in the Raman spectrum of TCEP is observed around 2242-2255 cm⁻¹. researchgate.net Raman spectroscopy has also been used to study the reduction of disulfide bonds by TCEP, by monitoring the disappearance of the S-S stretching band and the appearance of the S-H stretching band. nih.gov
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Method | Reference |
|---|---|---|---|---|
| TCEP | ν(CN) | 2254 (IR), 2255 (Raman) | FT-IR, Raman | researchgate.net |
| TCEP | ν(CN) | 2242 (IR) | FT-IR | researchgate.net |
| TCEP | ν(PC₃) | 739, 695, 654 (IR) | FT-IR | researchgate.net |
| TCEP Oxide | ν(CN) | 2244 (IR) | FT-IR | researchgate.net |
| TCEP Oxide | ν(P=O) | 1161 (IR) | FT-IR | researchgate.net |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to this compound and its derivatives, providing invaluable data on their molecular and supramolecular structures. researchgate.netiucr.org
Beyond the individual molecule, diffraction studies illuminate the supramolecular architecture, which is the organization of molecules in the crystal lattice through non-covalent interactions. In the parent phosphine (B1218219), a key feature is the head-to-tail arrangement of molecules forming chains along the c-axis, driven by dipole-dipole interactions between antiparallel C≡N groups. researchgate.net In the ruthenium complex, the crystal packing is governed by weaker C–H···Cl and C–H···N interactions, which link the molecules into supramolecular chains with a helical topology. mdpi.comresearchgate.net
The flexibility of the three cyanoethyl arms allows for various conformations, and X-ray diffraction precisely determines which conformation is adopted in the crystalline state. researchgate.net This conformational flexibility is a key feature of this compound and its derivatives.
This compound (P(CH₂CH₂CN)₃): The solid-state structure possesses Cₛ symmetry. Two of the cyanoethyl chains are mirror-related and adopt a gauche-gauche conformation. The third chain lies in the mirror plane and is in a trans-trans conformation. researchgate.net
This compound oxide (O=P(CH₂CH₂CN)₃): This molecule crystallizes with C₃ molecular symmetry. All three cyanoethyl arms are identical, adopting a gauche-trans conformation. This arrangement gives the molecule a relatively flattened shape. researchgate.net
This compound sulfide (B99878) (S=P(CH₂CH₂CN)₃) and Selenide (B1212193) (Se=P(CH₂CH₂CN)₃): These molecules have pseudo-Cₛ structures in the crystal. Two of the cyanoethyl groups are related by a mirror plane, while the third is slightly displaced from it. Unlike the parent phosphine, all three C≡N groups are oriented in an approximately trans manner. researchgate.net
This conformational variability, revealed by diffraction, is critical to understanding the packing forces in the solid state and the steric and electronic profiles the ligand can present when binding to metal centers. researchgate.netacs.org
| Compound | Crystal System | Space Group | Key Conformational Feature |
|---|---|---|---|
| P(CH₂CH₂CN)₃ | Monoclinic | P2₁/m | Mixed gauche-gauche and trans-trans arms |
| O=P(CH₂CH₂CN)₃ | Trigonal | R3c | All arms in gauche-trans conformation (C₃ symmetry) |
| S=P(CH₂CH₂CN)₃ | Triclinic | Pī | Pseudo-Cₛ symmetry, all CN groups approx. trans |
| Se=P(CH₂CH₂CN)₃ | Triclinic | Pī | Pseudo-Cₛ symmetry, all CN groups approx. trans |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reaction mechanisms of phosphine (B1218219) compounds, including TCEP and its derivatives.
DFT calculations have been instrumental in exploring the conformational landscape of TCEP and related phosphines. For instance, studies on tris[2-(4-pyridyl)ethyl]phosphine, a structural analogue of TCEP, have utilized the B3PW91/6-311++G(df,p) method to identify several energetically preferred conformers. nih.gov These calculations revealed that the most stable conformers exhibit a pyramidal phosphorus atom with the ethylene (B1197577) bridges predominantly in a gauche orientation relative to the phosphorus lone pair. nih.gov Similar computational approaches have been applied to understand the structure of TCEP and its chalcogenides in solution. nih.gov The vibrational spectra of TCEP and its oxide, sulfide (B99878), and selenide (B1212193) derivatives have been interpreted in light of their crystal structures, with DFT likely playing a role in assigning vibrational modes. researchgate.netbohrium.comrsc.org
Computational studies have also examined conformers of tris(2-carboxyethyl)phosphine (B1197953) (TCEP), a closely related and biochemically significant reducing agent. nih.gov Optimization of TCEP conformers has been performed at the B3LYP/6-31G(d) level of theory in both the gas phase and in water, using the COSMO solvent model to account for solvent effects. nih.gov These analyses provide a detailed picture of the low-energy structures accessible to the molecule, which is crucial for understanding its reactivity.
The basicity and nucleophilicity of phosphines are key determinants of their chemical behavior. While direct calculations of the proton affinity and nucleophilicity parameters for TCEP are not extensively detailed in the provided results, the methodologies for such calculations are well-established within the framework of DFT. The basicity of phosphines is known to be influenced by inductive and steric effects. nih.gov Computational methods can quantify these effects, for example, through the calculation of molecular electrostatic potential minimum (Vmin), which serves as a measure of electron-attracting tendencies. manchester.ac.uk The development of methods to determine the basicity of substituted phosphines through nonaqueous titrimetry is complemented by computational approaches that can predict these properties. acs.org
One of the most significant applications of TCEP is in the reduction of disulfide bonds, a reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net DFT calculations have been employed to model this process in detail. The B3LYP variant of DFT has been used to study the S-S bond scission in dimethyl disulfide by trimethylphosphine, a model for TCEP's reactivity. nih.govnih.gov These studies have located and characterized the transition structures for the SN2 displacement reaction. nih.govnih.gov
The calculations show that the reaction is highly endothermic in the gas phase, highlighting the necessity of stabilizing the charged products. nih.govresearchgate.netnih.gov By including explicit water molecules and using implicit solvent models like COSMO, the simulations demonstrate that sufficient hydration can stabilize the phosphonium (B103445) cation-thiolate anion salt formed during the reaction, leading to a normal, uncomplicated SN2 transition state. nih.govnih.gov The activation energy for the reaction is largely attributed to the energy required to rearrange the reactants into the optimal orientation for the reaction to occur. nih.gov The different reactivities observed for various phosphorus nucleophiles are suggested to be a result of steric effects, which influence the solvation of the resulting phosphonium ion. nih.govnih.gov
Molecular Mechanics and Semiempirical Quantum Mechanical Approaches
In addition to DFT, molecular mechanics and semiempirical quantum mechanical methods have been utilized to investigate the properties of phosphine ligands like TCEP, particularly in the context of their coordination chemistry.
A significant contribution in this area is the development of stereoelectronic (Tolman) maps for phosphine ligands using a calibrated molecular mechanics/semiempirical quantum mechanical protocol. acs.org These maps provide a visual representation of the steric and electronic properties of a ligand, which are crucial for predicting its behavior in transition metal complexes. The Tolman electronic parameter (TEP) is a key metric derived from these studies, quantifying the electron-donating or -withdrawing ability of a ligand. wikipedia.org It is typically determined experimentally by measuring the C-O vibrational frequency of a [LNi(CO)3] complex, where L is the phosphine ligand. wikipedia.org Computational methods can predict these vibrational frequencies, thus allowing for the a priori assessment of a ligand's electronic properties. manchester.ac.uk
The steric and electronic properties of phosphine ligands are intrinsically linked and can be quantified using computational methods. manchester.ac.uk Steric parameters, such as the cone angle, and electronic parameters, like the TEP, are essential for understanding and predicting the reactivity of metal complexes containing phosphine ligands. weebly.com While specific values for TCEP are not provided in the search results, the methodology for their calculation is well-described. For example, the electronic parameter (chi) can be obtained by comparing the IR frequencies of a complex containing the phosphine of interest to a reference complex. manchester.ac.uk Computational chemistry plays a vital role in calculating these properties, offering insights that complement experimental findings and aid in the rational design of new ligands and catalysts. acs.org
Computational Insights into Ligand-Metal Interactions
Theoretical and computational chemistry have proven to be invaluable tools for elucidating the nuanced details of ligand-metal interactions involving tris(2-cyanoethyl)phosphine (TCEP). These studies provide a molecular-level understanding of the geometric and electronic properties that govern the coordination chemistry of TCEP.
Computational analyses, often employing Density Functional Theory (DFT), have been instrumental in rationalizing the observed structures and reactivity of TCEP metal complexes. X-ray crystallography has revealed that the geometry of TCEP complexes can be significantly influenced by the nature of the metal and other ligands present. For instance, in copper(I) complexes, the coordination of the secondary nitrile groups is sensitive to the anion. researchgate.net
A key aspect of TCEP's interaction with metals is its character as a good π-acceptor ligand. This property has been substantiated by structural data and infrared spectroscopy. researchgate.net The crystal structure of Mo(CO)₅P(CH₂CH₂CN)₃, for example, shows a Mo-P distance of 2.560 (1) Å. The average Mo-CO axial and equatorial bond distances are 1.995 (3) Å and 2.046 (4) Å, respectively. researchgate.net These data, in conjunction with ν(CO) infrared data, support the description of TCEP as an effective π-acceptor.
Structural studies of the free phosphine and its oxide have provided a baseline for understanding the changes that occur upon coordination to a metal center. The crystal structure of tris(β-cyanoethyl)phosphine reveals a molecule with significant distortion from threefold symmetry, with C-P-C angles of 106.9 (1)° (twice) and 97.1 (2)°. The P-C bond lengths also show discrepancies, measuring 1.818 (5) Å (twice) and 1.841 (2) Å. researchgate.net
Computational models have also been used to investigate the electronic properties of phosphine ligands, including their σ-donor and π-acceptor capabilities. acs.org These theoretical approaches provide a framework for comparing TCEP to other phosphine ligands and for predicting its behavior in various chemical environments.
Detailed Research Findings
Computational and crystallographic studies have provided specific data on the geometry of TCEP and its metal complexes. Below are tables summarizing key structural parameters.
The geometry around the metal in complexes of this compound indicates that it is a strong σ-donor, comparable in its interactions to triethylphosphine. researchgate.net This is further supported by far-infrared studies of mercury(II) halide complexes. researchgate.net The combination of strong σ-donation and good π-acceptor character makes TCEP a versatile ligand in coordination chemistry.
Biological and Biomedical Research Applications
Reduction of Disulfide Bonds in Biological Systems
TCEP is a powerful reducing agent used to cleave disulfide bonds (S-S) in peptides and proteins. thermofisher.com The formation of a stable phosphorus-oxygen double bond in the resulting phosphine (B1218219) oxide makes this reduction reaction essentially irreversible. biosynth.comucl.ac.ukresearchgate.netharvard.edu
Applications in Protein Chemistry and Proteomics
In the fields of protein chemistry and proteomics, the reduction of disulfide bonds is a critical step for various analytical techniques. TCEP is widely employed for sample preparation prior to methods like gel electrophoresis and mass spectrometry. nih.gov By breaking the disulfide bridges that hold proteins in their tertiary or quaternary structures, TCEP helps to denature proteins, ensuring they can be accurately separated and analyzed based on their molecular weight. iris-biotech.de
The effectiveness of TCEP under acidic conditions (as low as pH 3) is a significant advantage, as it minimizes the risk of disulfide scrambling, a common issue at neutral or alkaline pH. nih.gov This allows for reliable analysis without the need for immediate alkylation of the resulting free thiols. nih.gov Furthermore, its ability to reduce even the most stable water-soluble alkyl disulfides, often within five minutes at room temperature, makes it a highly efficient tool in the lab. interchim.fr
Specificity and Irreversibility of Disulfide Reduction
The reduction of disulfide bonds by TCEP is highly specific. interchim.fr It does not react with other functional groups typically found in proteins, making it a "clean" reducing agent that allows for targeted modification. interchim.fr This specificity is crucial for applications like site-specific conjugation. interchim.fr
The reaction is considered irreversible due to the high stability of the TCEP-oxide formed. harvard.eduiris-biotech.de The mechanism involves an SN2 attack by the phosphine nucleophile on the disulfide bond. nih.gov This robust and irreversible action ensures a complete and quantitative reduction of accessible disulfide bonds, which is essential for accurate protein analysis and modification. ucl.ac.ukinterchim.fr
Chelation of Metal Ions in Biological Contexts
While primarily recognized as a reducing agent, phosphines like TCEP can also interact with metal ions. Research has shown that TCEP can act as a chelating agent for various heavy metal ions. cephamls.com Specifically, its derivative, tris(2-carboxyethyl)phosphine (B1197953) (also abbreviated as TCEP), is noted as a useful chelating agent for ions such as Zn(II), Cd(II), Pb(II), and Ni(II). cephamls.com This property is advantageous in procedures like immobilized metal ion affinity chromatography (IMAC), where other reducing agents like DTT can be rapidly oxidized in the presence of contaminating Ni2+ ions. iris-biotech.deinterchim.fr Furthermore, studies involving mass spectrometry have investigated the interaction of TCEP with alkali and transition-metal monocations, noting the formation of complexes. rsc.org
Research on Potential Therapeutic Applications
Anti-inflammatory Property Studies
Preliminary research suggests that TCEP may possess anti-inflammatory properties. Some studies have indicated that TCEP can inhibit neutrophil migration. biosynth.comcymitquimica.com However, this area of research is not as extensively documented as its applications in protein reduction. The synthesis of copper(I) complexes with TCEP has also been explored for potential antitumour activity, indicating another avenue of therapeutic research. medchemexpress.com
Antifungal Activity Investigations
Research has explored the potential of Tris(2-cyanoethyl)phosphine and its related compounds as antifungal agents. The compound itself has demonstrated inhibitory effects against the growth of the pathogenic yeast Cryptococcus neoformans. biosynth.com Furthermore, a derivative, 2-Carboxyethyl phosphonic acid, which can be synthesized from this compound, has shown potential efficacy against Candida yeast infections in preliminary studies. atamanchemicals.com
Development of Metal-Based Anticancer Agents Utilizing this compound Ligands
A significant area of research involves the use of this compound (often abbreviated as PCN in literature) as a hydrophilic ligand in the synthesis of novel metal-based anticancer drugs. documentsdelivered.commdpi.commedchemexpress.com The search for alternatives to platinum-based drugs has led to the investigation of copper(I) and silver(I) complexes, where this compound's properties contribute to the stability and cytotoxic activity of the resulting compounds. documentsdelivered.comnih.govnih.gov
These phosphine ligands are versatile, allowing for the fine-tuning of the physicochemical properties of the metal complexes they form. nih.gov Research has focused on synthesizing and characterizing various copper(I) complexes with this compound ligands. documentsdelivered.comnih.gov These complexes have been tested for their cytotoxic properties against a range of human tumor cell lines. documentsdelivered.commdpi.comnih.gov
The mechanism of action for these copper(I)-PCN complexes often involves the alteration of key mitochondrial functions. documentsdelivered.comnih.govresearchgate.net Studies have shown they can disrupt the mitochondrial membrane potential and induce the production of reactive oxygen species (ROS), leading to cancer cell death. documentsdelivered.commdpi.comresearchgate.net For instance, one study synthesized a series of Cu(I) complexes with this compound and evaluated their effects on human ovarian cancer cells, correlating cellular copper uptake with cell growth inhibition. documentsdelivered.comnih.gov Another study reported on novel mixed-ligand copper(I) complexes that exhibited nanomolar cytotoxicity toward both sensitive and resistant cancer cells. acs.org The complex [CuCl(dpq)(PCN)] was identified as being particularly effective, inducing DNA fragmentation that results in apoptosis. acs.org
Silver(I) complexes incorporating phosphine ligands like this compound have also been developed and have shown encouraging antitumor activity, in some cases proving more effective than the reference drug cisplatin (B142131) against certain cancer cell lines. nih.gov
Table 1: Examples of Metal Complexes with this compound (PCN) Ligands and Their Anticancer Activity
| Metal Complex | Metal Center | Reported Activity / Findings | Targeted Cancer Cell Lines | Source |
|---|---|---|---|---|
| [Cu(PCN)₂]⁺ | Copper(I) | Exhibits significant cytotoxic activity. Induces mitochondrial dysfunction and production of Reactive Oxygen Species (ROS). | Panel of several human tumor cell lines, including 2008 human ovarian cancer. | documentsdelivered.com, nih.gov |
| [Cu(CH₃CN)(PCN)]⁺ | Copper(I) | Demonstrates cytotoxic properties and alters mitochondrial pathophysiological parameters. | Panel of several human tumor cell lines. | documentsdelivered.com, nih.gov |
| [Cu(X)(PCN)] (X = Cl, Br) | Copper(I) | Showed noteworthy in vitro cytotoxic activity and stability in aqueous media. | Panel of several human tumor cell lines. | documentsdelivered.comnih.gov |
| [CuCl(dpq)(PCN)] | Copper(I) | Exhibited nanomolar cytotoxicity; induced DNA fragmentation resulting in cell apoptosis. | Human cancer cell lines, including cisplatin- and multidrug-resistant sublines. | acs.org |
| Silver(I) Phosphine Complexes | Silver(I) | Overcame Pt(II) drug resistance. More cytotoxic than cisplatin against several cancer cell lines. | Human pancreatic (BxPC3), colon (HCT-15), and breast (MCF-7) cancers. | nih.gov |
Utility in Molecular Biology Techniques
In molecular biology, the derivative Tris(2-carboxyethyl)phosphine (TCEP), which is prepared by the acid hydrolysis of this compound, is a widely used reagent. wikipedia.orggoogleapis.com
RNA Isolation: TCEP is utilized during the process of tissue homogenization for the purpose of RNA isolation. wikipedia.org Its role as a reducing agent helps in preparing samples for the successful extraction of RNA. wikipedia.org The two main techniques for isolating RNA are acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) extraction and methods using silica-based columns, where sample preparation is a critical step. nih.gov
UV-Vis Spectroscopy: TCEP is particularly advantageous for applications involving Ultraviolet-visible (UV-Vis) spectroscopy. wikipedia.org When studying proteins or other biomolecules, it is often necessary to use a reducing agent to prevent the oxidation of cysteine residues. wikipedia.org Unlike other common reducing agents such as dithiothreitol (B142953) (DTT), TCEP does not exhibit significant absorbance in the 250-285 nm wavelength range. wikipedia.org This is crucial because DTT can interfere with the spectrophotometric analysis of biomolecules that absorb light in this same region. wikipedia.org The use of TCEP in buffers for UV-Vis analysis ensures that the absorbance readings are not skewed by the reducing agent itself. researchgate.net
Materials Science and Polymer Chemistry Research Applications
Precursor in the Synthesis of Novel Phosphorus-Containing Materials
Tris(2-cyanoethyl)phosphine and its derivatives are pivotal starting materials for a variety of phosphorus-containing polymers, including hyperbranched polyamides and phosphonium-based polyelectrolytes. These materials exhibit unique properties and have potential applications in diverse fields.
One notable application is in the synthesis of hyperbranched aromatic-aliphatic polyamides. These polymers are created through the polycondensation reaction of Tris(2-carboxyethyl)phosphine (B1197953) oxide (TCEPO), a triacid derivative of TCEP, with various aromatic diamines. ntu.edu.tw The synthesis of TCEPO itself involves the oxidation of this compound to this compound oxide (TCPO), followed by hydrolysis. ntu.edu.tw
Research has demonstrated that the resulting hyperbranched polyamides possess a moderate number-average molecular weight and a narrow molecular weight distribution. tandfonline.com Dynamic mechanical thermal analysis (DMA) has revealed that these polymers exhibit two glass transition temperatures (Tg) and maintain a high storage modulus at elevated temperatures, indicating good mechanical properties in their glassy state and enhanced processability. tandfonline.com Thermogravimetric analysis (TGA) has confirmed their good thermal stability, characterized by high decomposition temperatures and significant char yields at high temperatures. tandfonline.com
Table 1: Thermal and Mechanical Properties of Hyperbranched Polyamides Derived from TCEPO
| Property | Value Range |
|---|---|
| Initial Degradation Temperature (T₅) | 214–250 °C |
| 10% Gravimetric Loss Temperature (T₁₀) | 256–333 °C |
| Maximum Decomposition Temperature (Tₘ) | ~500 °C |
| Char Yield at 850 °C | 39.4–48.4% |
| Glass Transition Temperatures (T₉) | 85.3–128.0 °C |
| Storage Modulus at 50 °C | 1.52–3.19 GPa |
Data sourced from Tan et al. (2015) tandfonline.com
Furthermore, this compound is a key building block for the synthesis of nitrile-rich reactive phosphonium-based polyelectrolytes. researchgate.net This process involves the reaction of TCEP with a vinylbenzyl chloride to form a phosphonium (B103445) monomer, which is then polymerized. researchgate.netresearchgate.net These polyelectrolytes have shown high thermal stability with decomposition onsets around 310 °C and impressive char yields ranging from 33% to 54% at 1000 °C. rsc.org The resulting materials have potential applications as precursors to nanomaterials. rsc.org
Applications in Polymer Modification and Flame Retardancy (via Derivatives)
Derivatives of this compound, particularly its oxide, are gaining attention for their role in enhancing the flame retardancy of various polymers. The incorporation of these phosphorus-containing compounds into polymer matrices can significantly improve their fire resistance through mechanisms that operate in both the condensed (solid) and gas phases. nih.gov
In the condensed phase, phosphorus-based flame retardants promote the formation of a stable char layer on the polymer surface during combustion. researchgate.net This char acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile compounds that fuel the fire. researchgate.net The presence of phosphorus can increase the amount of char released during thermal degradation. rsc.org
In the gas phase, phosphorus-containing compounds can decompose to release radical species that interfere with the chain reactions of combustion in the flame, effectively quenching it. nsf.gov
A study by Luo et al. demonstrated the efficacy of a this compound derivative in epoxy resins. nih.gov A curing agent and flame retardant, tris(2-mercaptoethyl) phosphate (B84403) (TMEP), was synthesized from Tris(2-chloroethyl) phosphate (TCEP), a related compound. When incorporated into an epoxy resin, the material's flame retardancy was significantly improved, as evidenced by Limiting Oxygen Index (LOI) and UL-94 vertical burn tests. nih.gov
Table 2: Flammability Data for Epoxy Resin with TMEP
| Property | Value |
|---|---|
| TMEP Content | 21.6 wt% |
| Limiting Oxygen Index (LOI) | 29.2% |
| UL-94 Rating | V-0 |
Data sourced from Luo et al. nih.gov
The LOI value, which represents the minimum oxygen concentration required to sustain combustion, was increased to 29.2%, and the material achieved the highest UL-94 vertical burn rating of V-0, indicating that it self-extinguished within a short time after the ignition source was removed. nih.gov This demonstrates the potential of TCEP derivatives to impart excellent flame-retardant properties to otherwise flammable polymers.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
The most profound academic contribution of Tris(2-cyanoethyl)phosphine, and its hydrolysis product Tris(2-carboxyethyl)phosphine (B1197953) (also commonly referred to as TCEP), lies in its application as a superior reducing agent in biochemistry and proteomics. ontosight.aiharvard.edu It is widely used to cleave disulfide bonds in proteins and peptides, a critical step for various analytical and preparative techniques like gel electrophoresis and mass spectrometry. ontosight.ai Its advantages over traditional reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol are well-documented and include being odorless, more potent, and irreversible in its action. harvard.edu Furthermore, TCEP is hydrophilic, resistant to air oxidation, and effective over a broad pH range, making it a more robust and versatile tool in the lab. harvard.edu
Beyond its role in disulfide reduction, TCEP has been pivotal in the advancement of bioconjugation techniques. Its application in the Staudinger ligation, a bioorthogonal reaction, allows for the specific labeling and modification of biomolecules. nih.govescholarship.org This has enabled the synthesis of modified proteins and peptides with high precision. nih.gov The convenient synthesis of its water-soluble hydrochloride salt form from the commercially available this compound has further cemented its widespread adoption in the scientific community. harvard.edu
Unexplored Research Avenues and Challenges
Despite its utility, TCEP is not without its challenges and areas ripe for further investigation. A significant challenge is its reported instability in certain buffer systems, particularly phosphate (B84403) buffers at neutral pH, which can limit its application in specific biological assays. Unexpected side reactions have also been observed, including the potential for unintended reduction of azides, which can interfere with bioconjugation strategies. acs.org Furthermore, reports indicate that TCEP can induce the cleavage of peptide bonds at specific residues, such as azido (B1232118) homoalanine, which necessitates careful consideration in experimental design. acs.org
An intriguing and underexplored phenomenon is the observed alteration of protein self-association in concentrated solutions upon the addition of TCEP, leading to the formation of gels. This suggests that TCEP can induce additional chemical processes beyond simple disulfide reduction at high protein concentrations, a finding that has implications for its use in crowded molecular environments and warrants deeper investigation.
From a synthetic chemistry perspective, a broader challenge lies in the controlled synthesis of asymmetrically substituted phosphines. acs.org Developing methods to selectively functionalize the arms of the TCEP molecule could open up new avenues for creating novel reagents with tailored properties. Moreover, while TCEP is effective, the kinetics of reactions like the Staudinger ligation can be sluggish. nih.gov Research into modifying the phosphine (B1218219) structure to accelerate reaction rates without compromising stability or introducing unwanted side reactions remains a key objective. nih.govescholarship.org
Potential for Advanced Functional Material Development
The unique electronic and steric properties of this compound make it a promising candidate for the development of advanced functional materials. nippon-chem.co.jp Its ability to act as a ligand for transition metals has been leveraged to create stable metal complexes. bohrium.com For instance, it forms highly stable complexes with platinum(0), palladium(0), and iridium(I), and can stabilize coordinatively unsaturated species. bohrium.com These characteristics are more akin to bulky phosphite (B83602) ligands and suggest potential applications in materials with specific electronic or catalytic properties. bohrium.com
The polymerization of metal complexes containing TCEP as a ligand, such as dibromobis[this compound]nickel, points towards its use in creating novel coordination polymers. brandeis.edu Furthermore, TCEP and its derivatives, like this compound sulfide (B99878) and oxide, serve as precursors for other phosphorus-containing compounds, which can be used to develop new materials. acs.orgontosight.aibohrium.com There is also emerging evidence of its utility in the synthesis of nanoparticles, such as thiol-protected nickel clusters and tungsten diselenide nanocrystals, where it can act to control nucleation and growth. bohrium.comescholarship.org The cyano groups on TCEP also offer reactive handles for further functionalization, opening possibilities for creating cross-linked materials or surface-modified nanoparticles.
Emerging Roles in Catalysis and Medicinal Chemistry
In the realm of catalysis, this compound is increasingly recognized for its role as a versatile ligand in organometallic chemistry. tcichemicals.com It has been successfully incorporated into a variety of metal complexes with platinum, palladium, rhodium, iridium, ruthenium, and copper. bohrium.comresearchgate.netresearchgate.net These complexes have shown potential in various catalytic reactions. For example, platinum(0) complexes of TCEP have been shown to catalyze the self-replication of TCEP itself through the reaction of its precursors. rsc.orgrsc.org Copper(I) complexes containing TCEP have been used as catalysts for the coupling of phenylacetylene (B144264) with halobenzenes. researchgate.net
The field of medicinal chemistry is another promising frontier for TCEP. There is growing interest in its use for developing new therapeutic agents. ontosight.ai Notably, copper(I) complexes synthesized with TCEP as a ligand have demonstrated significant antitumor activity in vitro. medchemexpress.comresearchgate.net The mechanism is thought to involve the induction of mitochondrial dysfunction in cancer cells. medchemexpress.com Beyond direct therapeutic applications, TCEP is also being explored for its potential in drug delivery systems. ontosight.ai Its established role in bioconjugation can be harnessed to link drugs to targeting moieties, a strategy central to the development of next-generation therapeutics like antibody-drug conjugates.
Q & A
Q. What are the critical handling and storage protocols for TCEP to ensure experimental reproducibility?
TCEP is hygroscopic and sensitive to oxidation, requiring storage in airtight containers under inert gas (e.g., argon) at -20°C. During handling, use gloves with verified chemical resistance (e.g., nitrile or neoprene) due to potential permeation risks, as standard glove materials may degrade . Avoid respiratory protection unless aerosolization occurs, and work in a fume hood for prolonged use. Post-use disposal must comply with local regulations for organophosphorus compounds .
Q. How does TCEP compare to other reductants like DTT in disulfide bond reduction for proteomics?
TCEP reduces disulfide bonds efficiently at acidic to neutral pH (2.5–7.5) without requiring a thiol buffer, unlike DTT. It is preferred for mass spectrometry due to its non-volatility and compatibility with alkylation agents like iodoacetamide. However, at high concentrations (>50 mM), TCEP may interfere with trypsin digestion, necessitating optimization (e.g., 5–10 mM for 30–60 minutes at 37°C) .
Q. Table 1: Reduction Efficiency of Common Reductants
| Reductant | Optimal pH Range | Alkylation Compatibility | Interference Risk |
|---|---|---|---|
| TCEP | 2.5–7.5 | High (no thiol buffer) | Low (if ≤50 mM) |
| DTT | 7.0–8.5 | Moderate (requires buffer) | Moderate |
| 2-Mercaptoethanol | 7.0–8.5 | Low | High (volatile) |
Advanced Research Questions
Q. How can researchers resolve contradictions in physicochemical data for TCEP across databases?
Q. What experimental parameters optimize TCEP-mediated reduction in complex biological samples?
Key parameters include:
- Concentration : 5–10 mM for proteomics; higher concentrations (20–50 mM) for refractory disulfide bonds.
- Temperature : 37°C for 30–60 minutes; extended incubation at 25°C for sensitive proteins.
- pH : Adjust to 4.0–6.0 to minimize side reactions (e.g., cysteine oxidation). Validate reduction efficiency via Ellman’s assay or LC-MS/MS peptide coverage analysis .
Q. How does TCEP impact downstream analyses like co-immunoprecipitation mass spectrometry (Co-IP-MS)?
TCEP cleaves disulfide-linked protein complexes without disrupting non-covalent interactions, making it ideal for Co-IP-MS. However, residual TCEP can alkylate cysteine residues if not quenched. Post-reduction, remove TCEP via spin-column purification or dilute the sample to ≤1 mM before alkylation .
Q. What strategies mitigate TCEP-induced side reactions in phosphoproteomics?
TCEP can reduce oxidized methionine residues, confounding phosphorylation site mapping. To prevent this:
- Use fresh TCEP solutions to avoid decomposition products.
- Lower incubation temperatures (4°C) during reduction.
- Replace TCEP with tris(3-hydroxypropyl)phosphine (THPP) for methionine-rich samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
